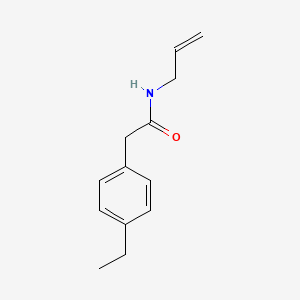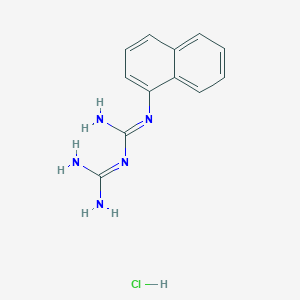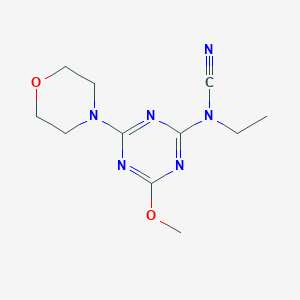![molecular formula C15H14ClFN4O B5349076 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating the transport of chloride ions across the cell membrane. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which makes it a promising candidate for the treatment of cystic fibrosis and other related disorders.
作用機序
CFTR(inh)-172 works by binding to the regulatory domain of CFTR protein, which prevents the opening of the chloride channel. This inhibition of CFTR activity leads to a decrease in the transport of chloride ions across the cell membrane, which helps in reducing the symptoms of cystic fibrosis. CFTR(inh)-172 has been found to be highly selective for CFTR protein and does not affect other ion channels.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have several biochemical and physiological effects. It has been found to be effective in reducing the secretion of mucus in the lungs, which is a major symptom of cystic fibrosis. CFTR(inh)-172 has also been found to improve the function of pancreatic cells, which are affected in cystic fibrosis patients. In addition, CFTR(inh)-172 has been shown to have anti-inflammatory effects, which can help in reducing the inflammation in the lungs of cystic fibrosis patients.
実験室実験の利点と制限
CFTR(inh)-172 has several advantages for lab experiments. It is a highly selective inhibitor of CFTR protein, which makes it a useful tool for studying the role of CFTR in various biological processes. CFTR(inh)-172 has also been shown to be stable and can be easily synthesized in large quantities. However, one of the limitations of CFTR(inh)-172 is that it is not effective in all types of cystic fibrosis mutations. It has been found to be effective in blocking the activity of CFTR protein in some mutations, but not in others.
将来の方向性
There are several future directions for the research on CFTR(inh)-172. One of the areas of focus is the development of more selective and potent inhibitors of CFTR protein. This can help in improving the efficacy of the treatment for cystic fibrosis and other related disorders. Another direction is the study of the long-term effects of CFTR(inh)-172 on the function of CFTR protein and other ion channels. This can help in understanding the safety and efficacy of CFTR(inh)-172 as a potential therapeutic agent. Finally, the development of new drug delivery systems for CFTR(inh)-172 can help in improving the bioavailability and efficacy of the drug.
合成法
The synthesis of CFTR(inh)-172 involves several steps, starting with the reaction between 2-chloro-4-fluorobenzoyl chloride and piperazine to form 2-chloro-4-fluorobenzoylpiperazine. This intermediate compound is then reacted with 2-cyanopyrimidine to produce CFTR(inh)-172. The synthesis process of CFTR(inh)-172 has been optimized to improve the yield and purity of the final product.
科学的研究の応用
CFTR(inh)-172 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been found to be effective in blocking the activity of CFTR protein, which is defective in cystic fibrosis patients. This inhibition of CFTR activity can help in reducing the symptoms of cystic fibrosis and improving the quality of life of patients.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-13-10-11(17)2-3-12(13)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOYSUKQOUIOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)


![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)
![2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)